molecular formula C16H15BrO3 B14901638 4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)-2-methoxyphenol

4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)-2-methoxyphenol

Cat. No.: B14901638
M. Wt: 335.19 g/mol
InChI Key: QODYKBWGJVSUBH-JDNHERCYSA-N
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Description

4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)-2-methoxyphenol is a complex organic compound that features a brominated benzofuran moiety and a methoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)-2-methoxyphenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a benzofuran derivative followed by methylation and phenol functionalization. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and methylating agents like methyl iodide under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The brominated benzofuran moiety can interact with cellular proteins, potentially inhibiting their function. The methoxyphenol group may contribute to the compound’s antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)-2-methoxyphenol is unique due to its combination of a brominated benzofuran and a methoxyphenol group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H15BrO3

Molecular Weight

335.19 g/mol

IUPAC Name

4-[(2R,3R)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol

InChI

InChI=1S/C16H15BrO3/c1-9-12-8-11(17)4-6-14(12)20-16(9)10-3-5-13(18)15(7-10)19-2/h3-9,16,18H,1-2H3/t9-,16-/m1/s1

InChI Key

QODYKBWGJVSUBH-JDNHERCYSA-N

Isomeric SMILES

C[C@H]1[C@@H](OC2=C1C=C(C=C2)Br)C3=CC(=C(C=C3)O)OC

Canonical SMILES

CC1C(OC2=C1C=C(C=C2)Br)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

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